molecular formula C4H6O3 B1247060 3-hydroxybut-3-enoic Acid

3-hydroxybut-3-enoic Acid

Cat. No.: B1247060
M. Wt: 102.09 g/mol
InChI Key: YMXHTKKMLXGXDC-UHFFFAOYSA-N
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Description

Contextual Significance in Specialized Organic Synthesis and Advanced Biochemical Studies

The significance of 3-hydroxybut-3-enoic acid lies in its function as a reactive intermediate in both carefully designed synthetic pathways and complex biochemical networks. In biochemical contexts, it has been identified as an intermediate in the degradation of certain compounds. For instance, during the advanced photo-Fenton process for degrading acetaminophen (B1664979) in water, this compound was detected as one of the transient intermediates, highlighting its role in oxidative degradation pathways. mdpi.com

In organic synthesis, while direct applications are still being explored, its structural motifs are relevant. The broader family of hydroxybutenoic acids serves as versatile building blocks. For example, derivatives of the isomeric 2-hydroxybut-3-enoic acid are valuable precursors for synthesizing chiral alcohols and are used in the production of large-scale polyester (B1180765) and polyamide monomers like adipic acid. nih.govrsc.org The reactivity of the hydroxyl and carboxylic acid groups, combined with the double bond, offers multiple sites for chemical modification, making these acids valuable scaffolds in synthetic chemistry.

Isomeric Considerations and Structural Relationships within Butenoic Acid Systems

The chemical landscape of butenoic acids is populated by a variety of structural and stereoisomers, each with distinct properties and reactivity. This compound is part of this larger family, and understanding its relationship with its isomers is crucial for appreciating its specific role. wikipedia.org

The parent structures, butenoic acids (C₄H₆O₂), exist as three primary isomers depending on the position of the double bond: crotonic acid (trans-2-butenoic acid), isocrotonic acid (cis-2-butenoic acid), and 3-butenoic acid. wikipedia.org The introduction of a hydroxyl group creates further isomeric diversity.

A key isomer is 2-hydroxybut-3-enoic acid , also known as vinylglycolic acid. lookchem.com This compound is a significant building block in organic synthesis, particularly for producing pharmaceuticals and agrochemicals. lookchem.com Its synthesis can be achieved through methods like the hydration of acrolein followed by hydrolysis of the resulting cyanohydrin. lookchem.comquora.comquora.com Recent research has focused on the biocatalytic, enantioselective synthesis of its derivatives, which are important precursors for angiotensin-converting enzyme (ACE) inhibitors. csic.es

Another important isomer is 3-hydroxybut-2-enoic acid , which features the double bond between carbons 2 and 3. zfin.org Its derivatives, such as (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4′-trifluoromethylphenyl)-amide, known as Teriflunomide, are used as therapeutic agents for autoimmune diseases like multiple sclerosis. google.comebi.ac.uk

The table below summarizes the structural relationships among these key butenoic acid isomers.

Compound NameMolecular FormulaKey Structural Features
This compound C₄H₆O₃Hydroxyl group and double bond at C3. nih.gov
2-Hydroxybut-3-enoic Acid C₄H₆O₃Hydroxyl group at C2, double bond at C3. lookchem.com
3-Hydroxybut-2-enoic Acid C₄H₆O₃Hydroxyl group at C3, double bond at C2. zfin.org
(2E)-4-Hydroxybut-2-enoic Acid C₄H₆O₃Hydroxyl group at C4, trans double bond at C2. cymitquimica.com
3-Butenoic Acid C₄H₆O₂Parent butenoic acid with a terminal double bond. nih.gov
Crotonic Acid ((E)-2-Butenoic Acid) C₄H₆O₂Trans double bond between C2 and C3. nist.gov

This table is based on data from references nih.govlookchem.comzfin.orgcymitquimica.comnih.govnist.gov.

Current Research Challenges and Emerging Areas of Investigation

Current research involving this compound and its isomers is focused on several key challenges and promising new directions. A major area of investigation is the development of green and sustainable synthesis methods. Biocatalysis, using whole-cell systems or isolated enzymes, is at the forefront of this effort, aiming to produce chiral hydroxybutenoic acid derivatives with high enantioselectivity. nih.govresearchgate.net For example, plant cell cultures of Daucus carota have been successfully used for the asymmetric reduction of keto esters to yield optically active 4-aryl-2-hydroxybut-3-enoic acid esters. researchgate.net

A significant challenge remains the selective synthesis and isolation of specific isomers from complex reaction mixtures. The low yields of 2-hydroxybut-3-enoic acid reported in some biomass conversion processes (reaching a maximum of 2.6%) highlight the need for more efficient and selective catalytic systems. escholarship.org

Emerging research also aims to fully elucidate the metabolic roles of these compounds. While this compound has been identified in degradation pathways, its broader significance in metabolism is not yet fully understood. mdpi.com Investigating its potential as a metabolic intermediate could open new avenues in biochemical research. Furthermore, the use of its derivatives as platform molecules for the synthesis of polymers and other valuable chemicals is an active and economically significant area of research. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

3-hydroxybut-3-enoic acid

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h5H,1-2H2,(H,6,7)

InChI Key

YMXHTKKMLXGXDC-UHFFFAOYSA-N

SMILES

C=C(CC(=O)O)O

Canonical SMILES

C=C(CC(=O)O)O

Origin of Product

United States

Reaction Mechanisms and Advanced Chemical Reactivity of 3 Hydroxybut 3 Enoic Acid

Fundamental Organic Transformations

The unique arrangement of functional groups in 3-hydroxybut-3-enoic acid allows it to undergo a variety of fundamental organic reactions, including tautomerism, condensation, polymerization, and addition reactions.

Tautomeric Equilibria and Interconversion Mechanisms (e.g., Keto-Enol Tautomerism with Acetoacetic Acid)

This compound, an enol, exists in a tautomeric equilibrium with its keto form, acetoacetic acid. nih.govlibretexts.org Tautomers are constitutional isomers that readily interconvert, and in this case, the interconversion involves the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-Catalyzed Tautomerism: In the presence of an acid, the carbonyl oxygen of the keto form (acetoacetic acid) is protonated, forming an oxonium ion. A subsequent deprotonation at the α-carbon by a base (such as water) leads to the formation of the C=C double bond of the enol form (this compound) and regenerates the acid catalyst. libretexts.orgyoutube.com

Base-Catalyzed Tautomerism: Under basic conditions, a base removes an α-hydrogen from the keto form, creating an enolate ion. This enolate is a key reactive intermediate. Protonation of the enolate oxygen then yields the enol form. libretexts.orgyoutube.com

Generally, for simple carbonyl compounds, the keto form is thermodynamically more stable and thus favored at equilibrium. libretexts.org This is primarily due to the greater strength of the C=O double bond compared to the C=C double bond.

Table 1: Tautomeric Forms

Tautomer NameChemical StructureFunctional Groups
This compound (Enol form)C=C(O)CC(=O)OAlkene, Hydroxyl, Carboxylic Acid
Acetoacetic acid (Keto form)CC(=O)CC(=O)OKetone, Carboxylic Acid

Condensation and Polymerization Pathways of Related α-Carbonyl Compounds

The structural features of this compound and its keto tautomer, acetoacetic acid, make them susceptible to condensation and polymerization reactions, similar to other α-carbonyl and α,β-unsaturated carbonyl compounds.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction for carbonyl compounds possessing an α-hydrogen. wikipedia.orglibretexts.org The enolate generated from the keto form (acetoacetic acid) can act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. libretexts.orgkhanacademy.org This initial aldol addition product can then undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org This process is a key method for constructing larger, more complex molecules. allaboutchemistry.net

Furthermore, α,β-unsaturated carbonyl compounds, a class to which derivatives of this compound belong, are known to undergo polymerization. wikipedia.org For instance, acrylic acid and its esters readily polymerize via free-radical processes to form polyacrylates, which have widespread industrial applications. wikipedia.orgresearchgate.net The polymerization of these monomers is typically initiated by a source of free radicals and proceeds through a chain-reaction mechanism involving initiation, propagation, and termination steps. bhu.ac.infujifilm.com Given its unsaturated nature, this compound and its derivatives could potentially undergo similar polymerization pathways to form polyesters with unique properties.

Addition Reactions to the Unsaturated System (e.g., Free Radical Additions to the Double Bond in related compounds)

The carbon-carbon double bond in this compound is susceptible to addition reactions. One important class of such reactions is free-radical addition. wikipedia.org These reactions are initiated by a free radical, which adds to the double bond, generating a new radical intermediate. This intermediate then reacts further to yield the final product. wikipedia.orgfiveable.me

The general mechanism for free-radical addition involves three main stages: wikipedia.orgucr.edu

Initiation: A radical is generated, often through the decomposition of an initiator like a peroxide upon heating or exposure to light.

Propagation: The initial radical adds to the C=C double bond of the unsaturated compound, creating a new radical. This new radical can then react with another molecule, propagating the chain reaction.

Termination: The reaction ceases when two radicals combine.

In the context of related compounds like acrylic acid and its derivatives, free-radical addition is a key step in polymerization processes. researchgate.netgoogle.com For instance, the addition of a radical to an acrylate (B77674) monomer generates a new radical that can then add to another monomer unit, leading to the growth of a polymer chain. researchgate.net The regiochemistry of the addition is often governed by the stability of the resulting radical intermediate. fiveable.me

Molecular Rearrangements

The specific arrangement of atoms in derivatives of this compound allows for intriguing molecular rearrangements, particularly sigmatropic rearrangements.

Sigmatropic Rearrangements (e.g., Claisenwikipedia.orgwikipedia.org-Sigmatropic Shift in methyl vinyl glycolate (B3277807) derivatives)

A notable example of a molecular rearrangement relevant to the structure of this compound is the Claisen rearrangement, a type of wikipedia.orgwikipedia.org-sigmatropic shift. wikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction involves the concerted rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org

Methyl vinyl glycolate (MVG), the methyl ester of 2-hydroxybut-3-enoic acid, serves as an excellent model for this type of reactivity. The allylic alcohol moiety in MVG can be converted into an allyl vinyl ether, which can then undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. rsc.orgresearchgate.net For example, the acid-catalyzed reaction of MVG with an aldehyde forms a hemiacetal, which upon dehydration yields an allyl vinyl ether. This intermediate then rearranges via a Claisen wikipedia.orgwikipedia.org-sigmatropic shift to produce the corresponding 6-oxohex-2-enoate. rsc.org These rearrangements often proceed in good yields and are valuable for synthesizing precursors to important industrial monomers like adipic acid. rsc.orgrsc.org The reaction typically proceeds through a highly ordered, cyclic transition state. organic-chemistry.orgwikipedia.org

Table 2: Claisen Rearrangement of a Methyl Vinyl Glycolate Derivative

ReactantKey IntermediateProduct
Methyl vinyl glycolate (MVG) derivativeAllyl vinyl etherγ,δ-Unsaturated ester

Catalytic Conversions and Transformations

Catalysis plays a crucial role in transforming this compound and its precursors into valuable chemicals. Both heterogeneous and biocatalytic methods have been explored.

Zeolite catalysts, particularly those containing tin such as Sn-BEA, have shown significant activity in the conversion of sugars into a mixture of products that includes 2-hydroxybut-3-enoic acid and its esters. google.comescholarship.org These metallo-silicate materials can facilitate a cascade of reactions including isomerizations, retro-aldol reactions, and dehydrations. escholarship.orglookchem.com For example, the reaction of glucose in the presence of Sn-BEA can lead to the formation of 2-hydroxybut-3-enoic acid through the fragmentation of a hexose (B10828440) into a tetrose, followed by dehydration and rehydration steps. escholarship.org

In the realm of biocatalysis, enzymes have been utilized for the synthesis of derivatives of this compound. For instance, a cascade reaction involving an aldol condensation catalyzed by trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (HBPAPputida) between pyruvate (B1213749) and various aryl aldehydes has been used to produce 2-oxo-4-arylbut-3-enoic acids. These intermediates are then asymmetrically reduced by a ketoreductase to yield chiral (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives with high enantiomeric excess. csic.es

Furthermore, this compound has been identified as an intermediate in the photo-Fenton degradation of certain pollutants, where it is formed via the attack of hydroxyl radicals and is subsequently oxidized to smaller molecules like lactic acid. mdpi.com This highlights its role in advanced oxidative processes.

Olefin Metathesis Reactions (e.g., Homo- and Cross-Metathesis using Grubbs-type catalysts on methyl vinyl glycolate)

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, has been successfully applied to derivatives of this compound, particularly its methyl ester, methyl vinyl glycolate (MVG). rsc.orgrsc.org This reaction allows for the exchange of substituents between different olefins, driven by the removal of a volatile byproduct like ethene. organic-chemistry.org

Homo-metathesis

The self-metathesis or homo-metathesis of MVG using Grubbs-type catalysts, such as the Hoveyda-Grubbs 2nd generation catalyst, yields the dimer dimethyl (E)-2,5-dihydroxyhex-3-enedioate. rsc.orgacs.org This reaction can proceed in excellent yield, producing a crystalline product with a specific meso stereochemical configuration. rsc.orgrsc.org The resulting 1,6-diester is a valuable monomer for the production of polyesters. rsc.org

Research has shown that the choice of catalyst is crucial. The Grubbs 2nd generation catalyst is far superior to the 1st generation for this transformation, and the Hoveyda-Grubbs 2nd generation catalyst demonstrates even higher activity. rsc.org The reaction is typically conducted under an inert atmosphere at elevated temperatures (e.g., 80 °C). google.com

Cross-metathesis

Cross-metathesis reactions of MVG with various terminal olefins, facilitated by Grubbs-type catalysts, produce unsaturated α-hydroxy fatty acid methyl esters in good yields. rsc.orgrsc.org These products have potential applications as precursors for surfactants. rsc.org

The efficiency of the cross-metathesis can be influenced by catalyst loading and reaction time. For instance, lowering the loading of the Grubbs 2nd generation catalyst and increasing the reaction time can lead to higher yields of the desired cross-metathesis product while reducing the formation of the homo-metathesis byproduct. researchgate.net The reaction conditions are applicable to a range of olefinic substrates, including dec-1-ene and tetradec-1-ene. researchgate.net

Table 1: Selected Olefin Metathesis Reactions of Methyl Vinyl Glycolate (MVG)

Reaction Type Olefin Partner Catalyst Product Yield (%) Reference
Homo-metathesis MVG Hoveyda–Grubbs 2nd gen. Dimethyl (E)-2,5-dihydroxyhex-3-enedioate ~100 acs.org
Cross-metathesis 1-Dodecene Grubbs 2nd gen. Methyl (E)-2-hydroxytetradec-3-enoate 62 rsc.org
Cross-metathesis Dec-1-ene Grubbs 2nd gen. Methyl (E)-2-hydroxydodec-3-enoate 63 researchgate.net
Cross-metathesis Tetradec-1-ene Grubbs 2nd gen. Methyl (E)-2-hydroxyhexadec-3-enoate 63 researchgate.net

Acid-Catalyzed Dehydrations leading to other Enones

The dehydration of this compound and its derivatives can be prompted by acid catalysis. This process is significant as it can lead to the formation of other enones, which are valuable intermediates in organic synthesis. The formation of this compound itself is believed to occur through a dehydration process from precursors like 3-deoxyglucosone. rsc.org

While specific studies detailing the acid-catalyzed dehydration of this compound to various enones are not extensively available in the provided search results, the reverse reaction, the formation from sugars, suggests its potential to undergo dehydration under acidic conditions. researchgate.net

Oxidative and Reductive Degradation Mechanisms

This compound plays a role as an intermediate in various degradation pathways, particularly in advanced oxidation processes and complex chemical decompositions.

Formation as an Intermediate in Advanced Oxidation Processes (e.g., Photo-Fenton and Electro-Fenton Degradation of Pharmaceuticals and Dyes)

Advanced Oxidation Processes (AOPs) are effective methods for degrading organic pollutants in water. physchemres.org In these processes, highly reactive hydroxyl radicals (•OH) are generated to break down complex organic molecules.

During the photo-Fenton degradation of acetaminophen (B1664979) , this compound has been identified as one of the reaction intermediates. mdpi.comresearchgate.net The degradation is initiated by the attack of hydroxyl radicals on the acetaminophen molecule, leading to a cascade of reactions that form smaller, more oxidized products, including this compound. mdpi.com

Similarly, in the electro-Fenton degradation of the azo dye carmoisine (B33404) red , this compound was identified as one of the main intermediate compounds. physchemres.org The degradation process begins with the cleavage of the azo bond by hydroxyl radicals, leading to the formation of various aromatic and aliphatic intermediates, including this compound. physchemres.org

Role in Complex Chemical Decomposition Pathways (e.g., Degradation of Acetaminophen and Azo Dyes)

The appearance of this compound as an intermediate highlights its role in the complex decomposition pathways of larger organic molecules.

In the degradation of acetaminophen , the formation of this compound is part of a sequence that breaks down the aromatic ring structure. mdpi.com The initial attack by hydroxyl radicals leads to the formation of hydroquinone (B1673460), which is further oxidized. mdpi.comnih.gov Subsequent reactions lead to ring-opening and the formation of smaller carboxylic acids like this compound. mdpi.com

In the degradation of azo dyes like carmoisine red, the cleavage of the characteristic azo linkage (–N=N–) is the primary step. physchemres.org This results in the formation of smaller aromatic and aliphatic fragments. physchemres.org this compound is one such aliphatic fragment identified through LC-MS-MS analysis during the electro-Fenton treatment of carmoisine red. physchemres.org

Table 2: this compound as a Degradation Intermediate

Original Compound Degradation Process Identified Intermediates Reference
Acetaminophen Photo-Fenton Hydroquinone, 2-hydroxy-2-pentenedioic acid, this compound, 4,4-dihydroxy-3-buten-2-one, lactic acid mdpi.com
Carmoisine Red (Azo Dye) Electro-Fenton 4,6,7-Trihydroxy-3-nitro-5,8-dioxo-5,8-dihydro-naphthalene-1-sulfonic acid anion, Sodium; 4,5,6,7,8-pentahydroxy-3-nitro-naphthalene-1-sulfonate, 4-Hydroxy-but-3-enoic acid physchemres.org

Enzymatic Reduction of Carbonyl Groups in Precursors

Biocatalysis offers a green and highly selective route for the synthesis of chiral molecules. The enzymatic reduction of carbonyl groups in precursors is a key strategy for producing chiral alcohols, including derivatives of this compound.

Chiral α-hydroxy-but-3-enoic carboxylic acid esters are valuable building blocks in organic synthesis. rsc.org Both biocatalytic and chemical methods have been explored for their synthesis. rsc.org For instance, the asymmetric reduction of prochiral ketones using plant enzymes, such as those found in Daucus carota (carrot) roots, can yield enantiomerically pure (S)-alcohols. rsc.org

Enzymatic cascade reactions have been designed for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids. csic.es This process can involve an aldol condensation to build the carbon skeleton, followed by an asymmetric reduction of a carbonyl group catalyzed by a ketoreductase. csic.es These enzymatic systems can achieve high conversions and produce homochiral products with excellent enantiomeric excess. csic.es

Theoretical and Computational Chemistry of 3 Hydroxybut 3 Enoic Acid

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-hydroxybut-3-enoic acid. These computations can elucidate the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties. High-level ab initio molecular orbital calculations can be employed to determine the molecule's geometry and electronic energy. For instance, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, in conjunction with various basis sets, can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in predicting the molecule's behavior in chemical reactions. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized around the carbon-carbon double bond and the oxygen of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carboxylic acid group, indicating its potential for nucleophilic attack.

Mechanistic Studies of Reaction Pathways using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying complex reaction pathways.

One of the most significant reaction pathways for this compound is its tautomerism. This compound is the enol form of acetoacetic acid, and the equilibrium between these two tautomers is a subject of interest. DFT calculations can model the transition state of the keto-enol tautomerization, providing insights into the reaction barrier and the relative stabilities of the two forms. nih.gov The stability of the enol form can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. Solvent effects can also be incorporated into DFT calculations using continuum solvation models, which can significantly impact the tautomeric equilibrium.

DFT can also be employed to study other reaction mechanisms, such as carbon-carbon coupling reactions. By mapping the potential energy surface, researchers can identify intermediates and transition states, and thereby elucidate the step-by-step mechanism of a reaction. This information is crucial for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and its interactions with solvent molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

The conformational flexibility of this compound is an important aspect of its chemistry. The molecule has several rotatable bonds, leading to a variety of possible conformations. The preferred conformation is determined by a delicate balance of steric and electronic effects, including hydrogen bonding. The carboxylic acid group itself can exist in syn and anti conformations, with the syn form generally being more stable due to intramolecular interactions. nih.gov MD simulations can be used to sample these different conformations and determine their relative populations at a given temperature.

Application of Quantitative Structure-Activity Relationships (QSAR) in Reaction Kinetics and Degradation Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property, such as its reaction rate or degradation half-life. wikipedia.org In the context of this compound, QSAR models can be developed to predict its reactivity and environmental fate.

To build a QSAR model, a set of molecular descriptors is first calculated for a series of related compounds. These descriptors can be based on the molecule's topology, geometry, or electronic structure. For instance, quantum chemical descriptors such as HOMO and LUMO energies, dipole moment, and atomic charges can be used. researchgate.net These descriptors are then correlated with the experimental activity or property of interest using statistical methods like multiple linear regression or machine learning algorithms.

QSAR models can be particularly useful for predicting the degradation of this compound in the environment. By developing a model that relates molecular structure to biodegradability, it is possible to estimate the persistence of the compound and its potential environmental impact. nih.govuci.edu Similarly, QSAR can be applied to predict the kinetics of its reactions with various chemical species, providing valuable information for its industrial applications.

QSAR Modeling Component Description Relevance to this compound
Molecular Descriptors Numerical representations of a molecule's chemical and physical characteristics.Can include topological indices, quantum chemical parameters (e.g., HOMO/LUMO energies), and steric properties.
Statistical Method Algorithm used to correlate descriptors with the target property.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), etc.
Target Property The activity or property to be predicted.Reaction rate constants, biodegradation rates, toxicity, etc.
Validation Process of assessing the predictive power of the model.Internal validation (e.g., cross-validation) and external validation with an independent dataset.

Thermochemical Property Calculations and Group Contribution Methods

Thermochemical properties, such as the enthalpy of formation, are crucial for understanding the stability and reactivity of this compound. While experimental determination of these properties can be challenging, computational methods provide a reliable alternative.

High-level ab initio methods, such as the G4 and CBS (Complete Basis Set) methods, can calculate the enthalpy of formation with high accuracy. mdpi.com These methods involve a series of calculations that extrapolate to the complete basis set limit and include corrections for various energetic contributions.

Group contribution methods offer a more empirical and computationally less expensive approach to estimating thermochemical properties. nih.gov These methods are based on the assumption that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. mdpi.com For this compound, the contributions of the C=(C)-OH, -CH2-, and -COOH groups would be summed to estimate its enthalpy of formation. While generally less accurate than high-level ab initio calculations, group contribution methods are fast and can provide good estimates for a wide range of organic molecules. researchgate.net

Computational Method Description Typical Accuracy for Enthalpy of Formation
G4 Theory A composite ab initio method for high-accuracy thermochemical calculations.~1 kcal/mol
CBS Methods (e.g., CBS-QB3) Complete Basis Set methods that extrapolate to the basis set limit.~1-2 kcal/mol
Group Contribution Methods An empirical method based on summing the contributions of functional groups.Varies depending on the method and the molecule, typically a few kcal/mol.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxybut 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity and stereochemistry of organic molecules. For 3-hydroxybut-3-enoic acid, both ¹H and ¹³C NMR would provide critical information for its structural confirmation. Due to the limited availability of direct experimental spectra for this compound, the following analysis is based on predicted chemical shifts derived from the compound's known structure and typical values for similar functional groups. rsc.orgcompoundchem.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are diastereotopic and would likely appear as a multiplet. The vinyl protons (=CH₂) would also exhibit characteristic shifts, influenced by the adjacent hydroxyl group. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are expected to be broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. Four distinct signals are anticipated for the four carbon atoms of this compound. The carboxylic acid carbon is expected to appear at the most downfield position. wisc.edu The two sp² hybridized carbons of the double bond would have characteristic shifts, with the carbon bearing the hydroxyl group being significantly influenced by the oxygen's electronegativity. The sp³ hybridized methylene carbon would appear at the most upfield position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (ppm)Multiplicity
-COOH10.0 - 13.0Broad Singlet
=CH₂4.5 - 5.5Multiplet
-OHVariableBroad Singlet
-CH₂-~2.5Singlet or Multiplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (ppm)
-COOH170 - 185
C=C-OH140 - 150
C=C-OH90 - 100
-CH₂-35 - 45

Mass Spectrometry (MS and MS/MS) for Identification and Elucidation of Intermediates in Complex Mixtures

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a relatively small and potentially reactive molecule like this compound, mass spectrometry is invaluable for its identification, especially in complex biological or chemical mixtures.

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed, depending on the ionization technique employed. libretexts.org The fragmentation pattern in MS/MS experiments would be expected to involve characteristic losses of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂), which are common for carboxylic acids and alcohols. libretexts.org The cleavage of the carbon-carbon single bond would also provide structural information.

Table 3: Predicted m/z Values for Adducts of this compound
AdductPredicted m/z
[M+H]⁺103.03897
[M+Na]⁺125.02091
[M-H]⁻101.02441
[M+NH₄]⁺120.06551
[M+K]⁺140.99485
[M+H-H₂O]⁺85.02895

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present. For this compound, these techniques would confirm the presence of the carboxylic acid, hydroxyl, and alkene moieties.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid would give a strong, sharp peak around 1700-1730 cm⁻¹. libretexts.org The O-H stretch of the enol hydroxyl group would likely appear as a broader band around 3200-3600 cm⁻¹. The C=C stretch of the alkene would be observed in the 1640-1680 cm⁻¹ region. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups, often providing complementary information. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetric vibrations of the carbon backbone would also be Raman active and could provide further structural detail.

Table 4: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (very broad)Weak
Carboxylic Acid C=OStretch1700-1730 (strong)Medium
Enol O-HStretch3200-3600 (broad)Weak
Alkene C=CStretch1640-1680 (medium)Strong
Alkene =C-HStretch3010-3095 (medium)Medium
Methylene C-HStretch2850-2960 (medium)Medium

X-ray Crystallography of Stable Derivatives for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and absolute configuration. However, obtaining single crystals of sufficient quality for analysis can be challenging, particularly for small, polar, and potentially unstable molecules like this compound. The presence of the carboxylic acid and hydroxyl groups can lead to complex hydrogen-bonding networks that may hinder the formation of well-ordered crystals.

To overcome these challenges, derivatization is a common strategy. colostate.edu Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) or an amide can increase the molecule's stability and improve its crystallization properties. colostate.edu Similarly, the hydroxyl group could be protected. The choice of the derivatizing agent can be tailored to introduce heavier atoms, which can aid in the solution of the phase problem in X-ray diffraction analysis. Once a suitable crystalline derivative is obtained, X-ray crystallography can provide a precise model of the molecular structure in the solid state. This information is crucial for understanding intermolecular interactions and for the absolute assignment of any stereocenters, should chiral variants of the molecule be synthesized or isolated.

Biochemical Transformations and Metabolic Intermediacy Excluding Human Clinical Contexts

Enzymatic Biosynthesis and Biocatalytic Interconversions within Microorganisms

The biosynthesis of 3-hydroxybut-3-enoic acid and its derivatives in microorganisms is often achieved through specific enzymatic reactions. Key enzymes in these pathways include hydratase-aldolases and ketoreductases, which facilitate the formation and interconversion of these hydroxy acids.

Research has demonstrated the use of enzymatic cascades for the synthesis of chiral hydroxy acids. For instance, a two-enzyme system has been successfully employed for the asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids, which are structurally related to this compound. This cascade involves an aldol (B89426) condensation reaction catalyzed by trans-o-hydroxybenzylidenepyruvate hydratase-aldolase from Pseudomonas putida (HBPAPputida), followed by an asymmetric reduction of the carbonyl group catalyzed by a ketoreductase, Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin). csic.es This system achieves quantitative conversions and high enantiomeric excess (87–99% ee) for a variety of aryl substrates. csic.es

The hydratase-aldolase enzyme, HBPAPputida, first catalyzes the aldol condensation between pyruvate (B1213749) and various aryl aldehydes to create the 2-oxo-4-arylbut-3-enoic acid carbon skeleton. csic.es The subsequent reduction of the C2 carbonyl group is then carried out by the DpkAPsyrin ketoreductase to yield the final homochiral (S,E)-2-hydroxy-4-arylbut-3-enoic acid product. csic.es

Ketoreductases from other organisms also exhibit activity towards similar substrates. Oxidoreductases from carrot (Daucus carota) cells, for example, have been used for the asymmetric reduction of 4-aryl-oxo-but-3-enoic carboxylic acid esters to their corresponding 4-aryl-hydroxy-but-3-enoic carboxylic acid esters with high conversion rates and enantiomeric excess. rsc.orgrsc.org Furthermore, aldo-keto reductases (AKRs) from various microorganisms have been screened for their ability to reduce related compounds like 3-hydroxybutanal, with PA1127 from Pseudomonas aeruginosa showing significant activity. nih.gov

Table 1: Enzymatic Cascade for Synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids csic.es

StepEnzymeSource OrganismReactionProduct
1trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (HBPAPputida)Pseudomonas putidaAldol condensation of pyruvate and aryl aldehyde(E)-2-oxo-4-arylbut-3-enoic acid
2Δ1-piperidine-2-carboxylate/Δ1-pyrroline-2-carboxylate reductase (DpkAPsyrin)Pseudomonas syringaeAsymmetric reduction of C2 carbonyl(S,E)-2-hydroxy-4-arylbut-3-enoic acid

Roles in Non-Human Microbial Metabolic Pathways

In certain microorganisms, enzymes that act on compounds structurally similar to this compound are integral components of catabolic pathways. For example, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase is an enzyme involved in the degradation of naphthalene (B1677914) in bacteria like Sphingomonas xenophaga. wikipedia.org In these pathways, the enzyme catalyzes the reversible aldol condensation of pyruvate and salicylaldehyde (B1680747) to produce trans-o-hydroxybenzylidenepyruvate, a step in breaking down aromatic hydrocarbons. csic.esnih.gov

Metabolically engineered microorganisms can utilize pathways involving hydroxy acids for the production of valuable chemicals. In engineered Escherichia coli, an inverted fatty acid β-oxidation pathway has been developed for the microaerobic production of even-chain-length C4–C8 3-hydroxycarboxylic acids from glucose. mdpi.com In these strains, the accumulation of intermediates like 3-hydroxyacyl-CoA, which are normally degraded, is redirected towards the synthesis of 3-hydroxycarboxylic acids. mdpi.com For instance, by blocking the 3-ketoacyl-CoA thiolase (fadA) gene in Pseudomonas putida, the metabolic flux from the β-oxidation pathway can be channeled into the direct biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHA), which are polymers of (R)-3-hydroxycarboxylic acids. ethz.ch These polymers can then be degraded by intracellular PHA depolymerases to release the monomeric hydroxy acids. google.com

Pathways Leading to Hydroxy Acid Derivatives from Biological Precursors (e.g., Carbohydrates)

Microorganisms can be engineered to produce a variety of hydroxy acids from simple carbohydrate feedstocks like glucose. mdpi.com The production of 3-hydroxycarboxylic acids in engineered E. coli is achieved by leveraging the inverted fatty acid β-oxidation pathway, which essentially reverses the normal fatty acid degradation process to build up carbon chains from acetyl-CoA derived from glucose. mdpi.com

Other biosynthetic routes have also been explored. One such method involves a two-step metabolic pathway in a microorganism for producing a hydroxy acid from a hydroxy-keto-acid precursor. google.com This process uses a 2-keto-acid decarboxylase to convert the precursor into an intermediate hydroxy-aldehyde, which is then oxidized to the final hydroxy acid by a hydroxy aldehyde dehydrogenase. google.com

The biosynthesis of hydroxylated natural products is a significant area of research, as hydroxylation can improve the bioactivity and physical properties of molecules. mdpi.com Bacteria produce a wide array of secondary metabolites that contain carbohydrates, and a subset of these are derived from the oxidation of aminosugars to form hydroxyaminosugars. nih.gov These complex sugars are synthesized from primary carbohydrate metabolism intermediates. nih.gov The synthesis of furanoid and pyranoid sugar α-amino acids from carbohydrate precursors represents another pathway for generating complex hydroxylated acid derivatives in microorganisms. academie-sciences.fr

Studies on Enzyme-Substrate Interactions in Biochemical Research

Understanding the interactions between enzymes and their substrates is crucial for elucidating catalytic mechanisms and for engineering improved biocatalysts. Structural and biochemical studies of the hydratase-aldolases NahE and PhdJ, which are involved in naphthalene and phenanthrene (B1679779) catabolism respectively, have provided insights into their substrate specificity. nih.gov Although both enzymes catalyze similar reactions, structural comparisons, including a complex of PhdJ with its covalently linked substrate, revealed key residues that differentiate their active sites and determine which substrate they prefer. nih.gov

In some cases, substrate analogues can act as potent inhibitors, providing a tool to study enzyme mechanisms. For example, (2R)-2-hydroxybut-3-ynoic acid serves as both a substrate and an efficient irreversible inhibitor for a flavoenzyme. rsc.org The enzyme only completes a few catalytic cycles before being permanently inactivated, a process accompanied by the formation of a stable, colored adduct with the enzyme's flavin cofactor. rsc.org This type of "suicide inhibition" is a powerful method for identifying active site residues.

The substrate selectivity of aldo-keto reductases (AKRs) has also been a subject of detailed study. nih.gov Research on AKRs with activity towards 3-hydroxybutanal has identified key catalytic and substrate-binding residues. nih.gov These studies provide a molecular basis for the substrate selectivity of these enzymes and offer a roadmap for rationally designing them to act on new, non-natural substrates. nih.gov The interaction of substrate analogues like ethyl 2-hydroxy-3-methylbut-3-enoate with dehydrogenases is also studied to understand how these compounds can modulate metabolic pathways through enzyme inhibition.

Table 2: Examples of Enzyme-Substrate Interaction Studies

Enzyme/Enzyme FamilySubstrate/AnalogueOrganism/SourceKey FindingReference
Hydratase-Aldolases (NahE, PhdJ)trans-o-Hydroxybenzylidenepyruvate, trans-o-CarboxybenzylidenepyruvateNaphthalene/Phenanthrene degrading bacteriaStructural comparison revealed basis for substrate specificity. nih.gov
Flavoenzyme(2R)-2-hydroxybut-3-ynoic acidNot specifiedAnalogue acts as a suicide inhibitor, forming a stable flavin adduct. rsc.org
Aldo-Keto Reductases (AKRs)3-HydroxybutanalVarious microorganismsIdentified key residues for substrate binding and catalysis. nih.gov

Analogues as Intermediates for Biosynthetic Pathways (e.g., Hydroxy Analog of Methionine from MVG)

Analogues of this compound serve as important intermediates in the synthesis of other valuable compounds. A prominent example is the use of methyl vinyl glycolate (B3277807) (MVG), also known as methyl 2-hydroxy-but-3-enoate, as a precursor for the synthesis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of methionine (MHA). rsc.orgrsc.org MHAs are significant nutritional supplements. rsc.org

The conversion of MVG to the methyl ester of MHA (Me-MHA) is achieved through a hydrothiolation reaction with methanethiol (B179389) (MeSH). google.com This process can be initiated by free radicals. google.com The MVG precursor itself can be produced from renewable resources, such as the conversion of tetroses derived from carbohydrates. rsc.org This positions MVG as a key bio-based intermediate for producing methionine analogues sustainably, moving away from petroleum-derived feedstocks. rsc.org The use of MHA is widespread, and its effects on rumen fermentation and microbial communities have been studied in vitro. nih.gov

Applications in Advanced Materials Science and Catalysis Research

Precursors for Polymer Synthesis and Advanced Monomers (e.g., Polyesters, Polyamides, Adipic Acid Derivatives)

3-Hydroxybut-3-enoic acid and its derivatives are recognized as promising precursors for the synthesis of polymers, including polyesters and polyamides. Its bifunctional nature allows it to participate in polymerization reactions, leading to the formation of new materials. mdpi.comrsc.orgresearchgate.net The ester derivative, methyl vinyl glycolate (B3277807) (MVG), can be copolymerized with lactic acid to modify the properties of polylactic acid (PLA)-based polymers. rsc.orgresearchgate.net The ratio of MVG to lactic acid can be adjusted to fine-tune the characteristics of the resulting polymer. rsc.orgresearchgate.net

Furthermore, derivatives of this compound are considered interesting precursors for large-scale monomers used in polyester (B1180765) and polyamide production, such as adipic acid, caprolactone, and caprolactam. rsc.orgresearchgate.net Adipic acid, or hexanedioic acid, is a key component in the production of nylon. wikipedia.org The transformation of this compound derivatives into these high-value monomers is an active area of research. rsc.orgresearchgate.net For instance, csic.escsic.es-sigmatropic rearrangements of its ester can yield unsaturated adipic acid derivatives. rsc.orgresearchgate.net

A notable application is the homo metathesis of methyl vinyl glycolate, which produces dimethyl (E)-2,5-dihydroxyhex-3-enedioate. rsc.org This dimer, with its 1,6-diester structure reminiscent of adipic acid, is an interesting monomer for polyester production. rsc.org

Potential Polymer Applications of this compound Derivatives

DerivativePolymer TypePotential Monomer TargetReference
Methyl Vinyl Glycolate (MVG)Copolymer (with Lactic Acid)Modified Polylactic Acid (PLA) rsc.orgresearchgate.net
This compound DerivativesPolyesters, PolyamidesAdipic Acid, Caprolactone, Caprolactam rsc.orgresearchgate.net
Methyl Vinyl Glycolate (MVG) DimerPolyesterDimethyl (E)-2,5-dihydroxyhex-3-enedioate rsc.org

Role as a Platform Molecule for Diverse Industrial Chemical Transformations

This compound and its ester, methyl vinyl glycolate (MVG), are considered potential renewable platform molecules for a variety of commercially significant chemical transformations. rsc.orgresearchgate.netresearchgate.net A platform molecule is an intermediate chemical that can be converted into numerous other valuable products. researchgate.net The versatility of this compound stems from its multiple functional groups, which allow for a wide range of chemical modifications. rsc.orgresearchgate.net

Research has demonstrated several transformations of MVG into industrially relevant compounds. rsc.orgresearchgate.net These include:

Homo metathesis to form dimers suitable for polyester production. rsc.org

Cross metathesis with long-chain terminal olefins to produce unsaturated α-hydroxy fatty acid methyl esters, which can be precursors for surfactants. rsc.org

csic.escsic.es-Sigmatropic rearrangements to create unsaturated adipic acid derivatives. rsc.orgresearchgate.net

Rearrangement of its allylic acetate to yield methyl 4-acetoxycrotonate. rsc.orgresearchgate.net

These transformations highlight the potential of this compound to serve as a central building block in the synthesis of a wide array of chemicals. rsc.orgresearchgate.net

Utility in the Synthesis of Complex Organic Molecules (e.g., Fluorinated Building Blocks, Precursors for Angiotensin-Converting Enzyme (ACE) Inhibitors)

The reactivity of this compound makes it a valuable tool for synthetic organic chemists in the construction of complex molecules. lookchem.comlkouniv.ac.in Its structure can be strategically modified to create chiral building blocks and precursors for pharmaceuticals.

Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives, which can be synthesized from precursors related to this compound, are important for preparing biologically active compounds like angiotensin-converting enzyme (ACE) inhibitors. csic.es ACE inhibitors such as enalapril, lisinopril, cilapril, and benazepril (B1667978) are used to treat high blood pressure and heart failure. csic.es Enzymatic cascade reactions have been developed for the asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids with high enantiomeric excess. csic.es

Additionally, the core structure of this compound can be modified to incorporate fluorine atoms, creating fluorinated building blocks for organic synthesis. ambeed.com Fluorinated compounds often exhibit unique biological properties and are frequently incorporated into pharmaceuticals and agrochemicals.

Development of Novel Catalytic Systems (e.g., Zeolite-based Catalysis, Photocatalytic Systems like Photo-Fenton)

The production and conversion of this compound are closely linked to the development of novel catalytic systems. Zeolite-based catalysts, particularly tin-containing Beta zeolites (Sn-BEA), have shown significant activity in converting carbohydrates like glucose and xylose into lactic acid and 2-hydroxy-3-butenoic acid as a valuable by-product. escholarship.orggoogle.comgoogle.com These solid acid catalysts are attractive due to their shape selectivity and potential for reuse. rsc.orgmdpi.com Research has focused on optimizing these zeolite catalysts to improve the yield and selectivity of desired products. escholarship.orggoogle.comgoogle.com For instance, the formation of a vinyl glycolide (B1360168) dimer from 2-hydroxybut-3-enoic acid has been achieved with up to 24% yield using a shape-selective zeolite catalyst. rsc.orgresearchgate.net

In a different application, this compound has been identified as an intermediate in the degradation of pollutants using photocatalytic systems. mdpi.comresearchgate.net Specifically, in the photo-Fenton process for degrading acetaminophen (B1664979) (APAP), this compound was detected as one of the intermediate products. mdpi.comresearchgate.net This process utilizes hydroxyl radicals to break down complex organic molecules into simpler, less harmful substances. mdpi.com The identification of this compound in this degradation pathway provides insight into the reaction mechanism of these advanced oxidation processes. mdpi.comresearchgate.net

Catalytic Systems Involving this compound

Catalytic SystemRole of this compoundKey Research FindingReference
Zeolite-based Catalysis (e.g., Sn-BEA)ProductConversion of carbohydrates into lactic acid and 2-hydroxy-3-butenoic acid. escholarship.orggoogle.comgoogle.com
Shape Selective ZeoliteReactantFormation of a vinyl glycolide dimer in up to 24% yield. rsc.orgresearchgate.net
Photocatalytic Systems (Photo-Fenton)IntermediateIdentified as an intermediate in the degradation of acetaminophen. mdpi.comresearchgate.net

Environmental Transformation and Degradation Pathways in Non Biological Systems

Abiotic Degradation Mechanisms in Aquatic Environments (e.g., Hydrolysis and Photolysis)

Detailed experimental data, such as specific rate constants for the hydrolysis and photolysis of 3-hydroxybut-3-enoic acid, are not extensively documented in the reviewed scientific literature. However, its degradation potential can be inferred from the reactivity of its functional groups.

Hydrolysis:

The hydrolysis of a chemical involves its reaction with water. For this compound, this process is influenced by pH. The molecule exists in tautomeric equilibrium with acetoacetic acid, but as an unsaturated carboxylic acid, it is generally stable against hydrolysis under neutral conditions. However, under acidic or basic conditions, reactions can be catalyzed. The ester-like character of the enol form could theoretically undergo hydrolysis, although this is less significant than reactions involving its other functional groups. The hydrolysis rates of carboxylic acid derivatives can span several orders of magnitude depending on the molecular structure and environmental conditions like pH and temperature researchgate.netbritannica.com. For instance, the hydrolysis of α,β-unsaturated esters is a known degradation pathway, though often slower than for their saturated counterparts nih.gov.

Photolysis:

Photolysis is degradation induced by light. The carbon-carbon double bond in this compound acts as a chromophore, enabling it to absorb ultraviolet (UV) radiation, particularly in the environmentally relevant UVA and UVB ranges. This absorption can lead to direct photolysis, where the molecule itself undergoes transformation, such as isomerization or cleavage nih.gov. Alternatively, indirect photolysis can occur, where other substances in the water, known as photosensitizers, absorb light and produce highly reactive species like hydroxyl radicals (•OH) or singlet oxygen (¹O₂) acs.org. These reactive species can then attack the double bond or abstract a hydrogen atom, initiating the degradation of the this compound molecule acs.orgresearchgate.net. The photolysis of unsaturated carboxylic acids in aqueous solutions can lead to a variety of products through competing reaction pathways, including oxidation, rearrangement, and cleavage rsc.orgresearchgate.net.

Formation as By-products in Water Treatment Processes (e.g., Chlorine Treatment)

Water treatment processes, especially disinfection using strong oxidants like chlorine or ozone, are known to produce a wide array of disinfection by-products (DBPs) through reactions with natural organic matter (NOM) present in the source water. While hundreds of DBPs have been identified, the most commonly regulated and studied are trihalomethanes (THMs) and haloacetic acids (HAAs).

There is no significant evidence in the surveyed literature to suggest that this compound is a major or commonly monitored by-product of conventional water treatment processes such as chlorination. The reaction between chlorine and complex NOM is intricate, leading to a multitude of oxidized and chlorinated organic molecules. It is plausible that trace amounts of small, oxygenated compounds like this compound could be formed from the oxidative cleavage of specific larger organic precursors in the water, but this has not been widely reported or quantified.

Role as an Intermediate in the Environmental Breakdown of Pollutants through Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Research has identified this compound as a transient intermediate product during the degradation of certain complex pollutants by AOPs. This indicates its role in the stepwise breakdown of larger molecules into simpler, less harmful substances.

Degradation of Acetaminophen (B1664979) (APAP):

In a study utilizing a pyrite-photo-Fenton system (an AOP that uses pyrite, light, and citric acid to generate •OH radicals), this compound was detected as one of five key intermediates during the degradation of the common pharmaceutical, acetaminophen mdpi.comresearchgate.net. The proposed pathway involves the initial attack of hydroxyl radicals on the acetaminophen molecule, leading to the formation of hydroquinone (B1673460). Subsequent attacks on hydroquinone and other by-products result in ring-opening and the formation of smaller, short-chain carboxylic acids, including this compound. This intermediate is then further oxidized by reactive radicals, eventually leading to mineralization into compounds like lactic acid, and ultimately carbon dioxide and water mdpi.comresearchgate.net.

Degradation of Azo Dyes:

Similarly, this compound (referred to as 4-hydroxy-but-3-enoic acid in the study, likely due to numbering from a different functional group) has been identified as an intermediate in the degradation of the azo dye Carmoisine (B33404) Red by the Electro-Fenton process physchemres.org. In this AOP, hydroxyl radicals are generated electrochemically. The degradation begins with the cleavage of the dye's primary chromophore, the –N=N– azo bond. This initial break leads to the formation of naphthalene (B1677914) derivatives and the smaller this compound. As the process continues, these intermediates undergo further oxidation, leading to the complete breakdown of the original pollutant physchemres.org.

The role of this compound as an intermediate in these processes highlights a common pathway in AOPs where complex aromatic pollutants are fragmented into smaller, aliphatic, and oxygenated compounds before complete mineralization is achieved.

Future Research Directions and Emerging Paradigms for 3 Hydroxybut 3 Enoic Acid

Development of Highly Efficient and Stereoselective Synthetic Methodologies

Currently, dedicated, highly efficient, and stereoselective synthetic methodologies for 3-hydroxybut-3-enoic acid are not prominently featured in the chemical literature. Research on the synthesis of structurally related α,β-unsaturated carboxylic acids and other hydroxy acids is extensive, but these methods have not been specifically optimized for this compound. nih.govrsc.org Future research in this area would need to address the challenges of controlling the regioselectivity and stereoselectivity of the hydroxyl and carboxyl groups.

Future synthetic explorations could draw inspiration from established reactions, such as:

Aldol-type condensations: Reactions involving the condensation of appropriate C2 synthons could be explored.

Oxidation of suitable precursors: The controlled oxidation of precursors like 1,4-butynediol has been reported for related compounds and could be adapted. google.com

Biocatalytic approaches: The use of enzymes, such as those from the ene-reductase or hydroxylase families, could offer a green and highly selective route to the desired stereoisomers. rsc.org Research into the biosynthesis of C4-C8 3-hydroxycarboxylic acids using engineered E. coli suggests the potential of biocatalytic pathways, although this work has not specifically targeted the unsaturated this compound. nih.govmdpi.com

A key challenge will be the development of catalytic systems that can achieve high yields and enantiomeric excess, which is crucial for any potential applications in fields like pharmaceuticals or materials science.

Exploration of Novel Catalytic Applications and Process Intensification

The potential catalytic applications of this compound are largely unexplored. As a functionalized C4 platform chemical, it could theoretically serve as a monomer for polymerization or as a building block in the synthesis of more complex molecules. However, without established, cost-effective production methods, its use in catalysis remains hypothetical.

Process intensification strategies, which aim to make chemical processes more efficient and sustainable, are a major theme in modern chemical engineering. mdpi.comresearchgate.netresearchgate.net For this compound, future research in this area would be entirely dependent on first establishing a viable synthetic route. Should a promising synthesis be developed, particularly from renewable biomass sources, research could then focus on: uco.esmdpi.comresearchgate.netesf.edu

Continuous flow reactors: These can offer better control over reaction parameters and improve safety and efficiency.

Use of heterogeneous catalysts: To simplify catalyst recovery and reuse.

Given the current state of knowledge, any discussion of process intensification for this specific compound is premature.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Mechanisms

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules, potentially guiding experimental work. rsc.org For this compound, computational modeling could be employed to:

Predict reaction pathways and transition states: This could help in designing more efficient synthetic routes.

Elucidate its electronic structure: Understanding the distribution of electrons in the molecule can provide insights into its reactivity.

Model its interaction with potential catalysts or biological receptors: This could help in identifying potential applications in catalysis or medicine.

While computational studies have been performed on related unsaturated carboxylic acids to understand their reactivity, specific and in-depth modeling of this compound is not readily found in the literature. rsc.orgnih.gov Future work in this area could provide a theoretical foundation to stimulate and guide experimental investigations.

Elucidation of Broader Roles in Biochemical Networks and Metabolomics

The presence of this compound has been noted in metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological system. dalinyebo.comresearchgate.netpreprints.orgnih.govnih.govmdpi.com For instance, one study mentions the loss of a this compound fragment in the mass spectrometry analysis of cardiac tissue. dalinyebo.com This suggests that the compound may play a role in certain biochemical pathways, although its precise function and significance are yet to be determined.

Future research in metabolomics could focus on:

Quantifying its levels in different biological tissues and fluids: This could help to identify potential links to specific physiological or pathological states.

Tracing its metabolic fate: Using isotopic labeling, it may be possible to determine how it is synthesized and degraded in the body.

Investigating its interaction with enzymes and receptors: This could uncover previously unknown biological activities.

The C4 dicarboxylic acids are known to be important intermediates in central metabolism, such as the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net Future research could investigate whether this compound is part of a yet-to-be-discovered metabolic pathway or if it is a byproduct of other known pathways.

Innovations in Sustainable Production and Environmental Remediation Technologies

The production of chemicals from renewable biomass is a key goal of green chemistry. uco.esmdpi.comresearchgate.netesf.edu While this compound is not currently considered a major platform chemical, its C4 structure suggests it could potentially be derived from biomass. Future research could explore its production from sugars or other bio-based feedstocks using microbial fermentation or chemo-catalytic routes.

In the area of environmental remediation, this compound has been identified as an intermediate in the degradation of pollutants. For example, it was detected during the degradation of acetaminophen (B1664979) using a pyrite-photo-Fenton process. mdpi.com This indicates that the compound can be formed and subsequently broken down under advanced oxidation conditions. Low molecular weight organic acids are also being investigated for their role in the remediation of heavy metal-contaminated soils. researchgate.netrepec.orgresearchgate.netmdpi.comnih.gov

Future research in this context could investigate:

The complete degradation pathway of this compound: Understanding how it is mineralized to carbon dioxide and water could be important for developing more effective water treatment technologies.

Its potential role as a chelating agent: The carboxyl and hydroxyl groups could potentially bind to heavy metal ions, which might be leveraged for soil remediation, although this is purely speculative.

Q & A

Q. How should researchers address incomplete toxicity data for this compound in preclinical studies?

  • Methodological Answer : Conduct acute toxicity assays (e.g., OECD Guideline 423) in rodent models, monitoring for respiratory distress or dermal irritation. For in vitro alternatives, use human keratinocyte or hepatocyte cultures to assess cytotoxicity and genotoxicity (e.g., Comet assay). Compare results with structurally related compounds like 3-hydroxybenzoic acid to infer potential hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.